PROTAC EED degrader-2

Descripción general

Descripción

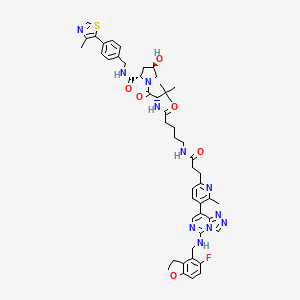

AZ14117230 es un compuesto orgánico sintético clasificado como una molécula de quimera dirigida a la proteólisis (PROTAC). Se dirige a la proteína de desarrollo del ectodermo embrionario para su degradación mediante la promoción de la formación de un complejo ternario con la ubiquitina ligasa E3 de von Hippel-Lindau . Este compuesto es parte de una clase de moléculas diseñadas para degradar selectivamente proteínas específicas dentro de las células, lo que lo convierte en una herramienta valiosa en la investigación biológica y en potenciales aplicaciones terapéuticas.

Métodos De Preparación

La síntesis de AZ14117230 implica múltiples pasos, incluida la formación de varios intermediarios. La ruta sintética generalmente incluye los siguientes pasos:

Formación del intermedio benzofurano: Esto implica la reacción de un derivado de benzofurano fluorado con una amina apropiada.

Formación del intermedio triazolopirimidina: Este paso implica la reacción de un derivado de triazolopirimidina con el intermedio de benzofurano formado previamente.

Acoplamiento con el derivado de pirrolidina: El paso final implica el acoplamiento del intermedio de triazolopirimidina con un derivado de pirrolidina para formar el producto final.

Los métodos de producción industrial para AZ14117230 probablemente implicarían la optimización de estas rutas sintéticas para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.

Análisis De Reacciones Químicas

AZ14117230 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes para la oxidación incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto. Los reactivos comunes para la reducción incluyen hidruro de aluminio y litio e hidruro de borano de sodio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes para la sustitución incluyen halógenos y nucleófilos.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de AZ14117230 puede resultar en la formación de un derivado de cetona o aldehído, mientras que la reducción puede resultar en la formación de un derivado de alcohol .

Aplicaciones Científicas De Investigación

Cancer Treatment

The primary application of PROTAC EED degrader-2 is in cancer therapy, particularly for tumors characterized by aberrant PRC2 activity. Studies have shown that:

- Efficacy in Diffuse Large B-Cell Lymphoma (DLBCL) : this compound has demonstrated significant anti-proliferative effects in DLBCL cell lines by degrading PRC2 components, leading to reduced levels of H3K27me3, a histone modification associated with gene repression and tumorigenesis .

- Targeting Triple-Negative Breast Cancer (TNBC) : Similar degraders have been tested in TNBC models, showing promise in reducing tumor growth through PRC2 inhibition .

Mechanistic Insights

Research has provided insights into how PROTACs can overcome resistance mechanisms commonly associated with traditional inhibitors:

- Resistance Mechanism : Traditional EZH2 inhibitors often face challenges due to secondary mutations that prevent drug binding. In contrast, PROTACs like EED degrader-2 induce degradation rather than merely inhibiting activity, thus circumventing such resistance .

Optimization of PROTACs

Ongoing studies focus on optimizing the linker and ligand components of PROTACs to enhance their potency and selectivity:

- Linker Optimization : Modifications to the linker region have been shown to improve the efficacy of degradation. For instance, cyclic analogues have been employed to restrict flexibility and enhance binding affinity .

Data Tables

Case Study 1: DLBCL Treatment

A study evaluated the effects of UNC6852 on DLBCL cell lines. The compound was administered at various concentrations, leading to a significant decrease in both EED and EZH2 levels with a maximal degradation observed at 92% for EED . This study highlights the potential for PROTACs in treating aggressive lymphomas resistant to conventional therapies.

Case Study 2: Breast Cancer Models

In another evaluation involving TNBC models, PROTAC-based degraders demonstrated substantial anti-tumor activity by effectively reducing PRC2 complex stability . The results indicated that these degraders could be pivotal in managing cancers that currently lack effective treatment options.

Mecanismo De Acción

AZ14117230 ejerce sus efectos al promover la degradación de la proteína de desarrollo del ectodermo embrionario. Esto se logra mediante la formación de un complejo ternario con la ubiquitina ligasa E3 de von Hippel-Lindau, que etiqueta la proteína diana para su degradación por el proteasoma. La degradación de la proteína de desarrollo del ectodermo embrionario conduce a la interrupción del complejo represor policómbico 2, que está involucrado en la regulación de la expresión génica a través de la metilación de la histona H3 en la lisina 27 .

Comparación Con Compuestos Similares

AZ14117230 es similar a otras moléculas de quimera dirigidas a la proteólisis, como AZ14118579. Ambos compuestos se dirigen a la proteína de desarrollo del ectodermo embrionario para su degradación y tienen mecanismos de acción similares. AZ14117230 es único en su alta selectividad para la proteína de desarrollo del ectodermo embrionario y sus proteínas asociadas, como el homólogo 2 de potenciador de zeste y el supresor de zeste 12 .

Compuestos similares incluyen:

Actividad Biológica

PROTAC EED Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade components of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the embryonic ectoderm development (EED) protein. This compound represents a novel therapeutic strategy in cancer treatment, particularly for malignancies driven by dysregulation of PRC2.

The primary mechanism of this compound involves the formation of a ternary complex that includes the target protein (EED), an E3 ubiquitin ligase, and the PROTAC itself. This complex facilitates the ubiquitination and subsequent proteasomal degradation of EED and its associated proteins, EZH2 and SUZ12, which are essential for PRC2 function.

- Target Proteins :

- EED : Stabilizes PRC2 and enhances its activity.

- EZH2 : Functions as a histone methyltransferase, catalyzing H3K27 methylation.

- SUZ12 : Contributes to the structural integrity of PRC2.

Research Findings

Recent studies have demonstrated that this compound effectively inhibits PRC2 enzyme activity and induces degradation of its components. The compound has shown significant anti-proliferative effects in various cancer cell lines, particularly those exhibiting aberrant PRC2 activity.

Key Findings:

- Potency : The compound exhibits a binding affinity (pK_D) of approximately 9.27, indicating strong interaction with EED .

- Inhibition : It potently inhibits PRC2 activity with an IC50 value around 49-58 nM, demonstrating effectiveness in reducing cell proliferation in PRC2-dependent cancer models .

- Degradation Efficiency : this compound induces rapid degradation of EED, EZH2, and SUZ12, leading to decreased levels of H3K27me3, a histone mark associated with transcriptional repression .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

- Diffuse Large B Cell Lymphoma (DLBCL) :

- HeLa Cells :

Data Summary

The following table summarizes key biological activities and findings related to this compound:

| Feature | Details |

|---|---|

| Target Proteins | EED, EZH2, SUZ12 |

| Binding Affinity (pK_D) | 9.27 |

| IC50 for Proliferation Inhibition | 49-58 nM |

| Mechanism | Induces ubiquitination and proteasomal degradation |

| Cancer Models Tested | DLBCL, HeLa cells |

| Key Outcomes | Reduced cell viability; decreased H3K27me3 levels |

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[5-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H58FN11O6S/c1-29-35(38-25-55-49(62-27-57-60-46(38)62)54-24-37-36-19-21-68-41(36)17-16-39(37)51)15-13-33(58-29)14-18-42(64)52-20-7-6-8-43(65)59-45(50(3,4)5)48(67)61-26-34(63)22-40(61)47(66)53-23-31-9-11-32(12-10-31)44-30(2)56-28-69-44/h9-13,15-17,25,27-28,34,40,45,63H,6-8,14,18-24,26H2,1-5H3,(H,52,64)(H,53,66)(H,54,55)(H,59,65)/t34-,40+,45-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSOTYMFUWTIIR-HUSBZTEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H58FN11O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.